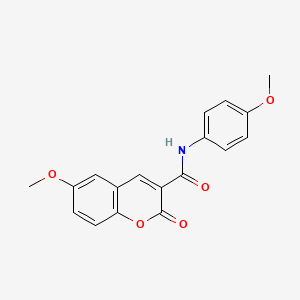

![molecular formula C19H17FN4O B5516983 N-[(5-fluoro-1H-indol-2-yl)methyl]-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5516983.png)

N-[(5-fluoro-1H-indol-2-yl)methyl]-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, such as N-[(5-fluoro-1H-indol-2-yl)methyl]-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide, involves multiple steps, including the ring closure reaction, Suzuki reaction, hydrolysis, and amidation reactions (Yu-Mei Qin et al., 2019). These processes contribute to the formation of the compound's intricate structure, incorporating azabicyclo and amide groups, and are essential for achieving the desired chemical and biological properties.

Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed through various spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR, and MS, as well as crystallographic methods like X-ray diffraction. For N-[(5-fluoro-1H-indol-2-yl)methyl]-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide, density functional theory (DFT) calculations are often employed to further elucidate the molecular structure, providing a theoretical basis for understanding its chemical behavior (Yu-Mei Qin et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of N-[(5-fluoro-1H-indol-2-yl)methyl]-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide includes its participation in various reactions characteristic of imidazo[1,2-a]pyridines. These reactions are influenced by the compound's functional groups, such as the azabicyclo and amide groups, which play crucial roles in its reactivity and interaction with biological targets.

Physical Properties Analysis

The physical properties of imidazo[1,2-a]pyridine derivatives, including solubility, melting point, and crystalline structure, are critical for their application in chemical and pharmaceutical fields. Techniques such as X-ray diffraction provide valuable information on the crystalline structure, which, along with DFT studies, helps in understanding the compound's physicochemical properties and potential drug-likeness (Yu-Mei Qin et al., 2019).

科学的研究の応用

Antituberculosis Activity

N-[(5-fluoro-1H-indol-2-yl)methyl]-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide and its derivatives have been explored for their potential in treating tuberculosis. Research has demonstrated that compounds with the imidazo[1,2-a]pyridine moiety, such as 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides, exhibit potent antituberculosis activity against multi-drug and extensive drug-resistant Mycobacterium tuberculosis strains. These compounds show promise due to their selective potency and encouraging pharmacokinetics, making them a potential class of anti-TB agents (Moraski et al., 2011; Jadhav et al., 2016; Wu et al., 2016).

DNA Interaction and Gene Expression Control

Compounds containing the imidazo[1,2-a]pyridine structure, such as N-methyl imidazole and N-methyl pyrrole-containing polyamides, have been found to target specific DNA sequences in the minor groove, influencing gene expression. These polyamides can form stacked dimers that recognize specific DNA sequences, potentially offering a novel approach to treating diseases like cancer by controlling gene expression at the DNA level (Chavda et al., 2010).

Cancer Research

In the realm of cancer research, derivatives of N-[(5-fluoro-1H-indol-2-yl)methyl]-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide have been synthesized for imaging purposes, such as the development of new positron emission tomography (PET) tracers for imaging cancer tyrosine kinase. These efforts aim to improve cancer diagnosis and the monitoring of treatment efficacy, highlighting the compound's significance in advancing oncological diagnostics (Wang et al., 2005).

特性

IUPAC Name |

N-[(5-fluoro-1H-indol-2-yl)methyl]-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN4O/c1-12-3-6-18-22-17(11-24(18)9-12)19(25)23(2)10-15-8-13-7-14(20)4-5-16(13)21-15/h3-9,11,21H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLRKZVZRBNGWJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(N=C2C=C1)C(=O)N(C)CC3=CC4=C(N3)C=CC(=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopropyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5516912.png)

![N-({4'-[(methylamino)sulfonyl]biphenyl-3-yl}methyl)propanamide](/img/structure/B5516918.png)

![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-methoxy-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5516923.png)

![(2S)-N~1~-(2-furylmethyl)-N~2~-[3-(1H-pyrazol-1-yl)phenyl]pyrrolidine-1,2-dicarboxamide](/img/structure/B5516925.png)

![4-methoxy-1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-4-phenylpiperidine](/img/structure/B5516933.png)

![N-[4-(dimethylamino)phenyl]-1,2-dihydro-5-acenaphthylenecarboxamide](/img/structure/B5516935.png)

![N-[3-(acetylamino)phenyl]-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5516952.png)

![5-[(3-ethyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5516959.png)

![4-(4-methylphenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5516979.png)

![(4aR*,7aS*)-1-benzyl-4-(1H-pyrazol-3-ylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5516981.png)

![2,2,4,6-tetramethyl-1-[(2-pyrimidinylthio)acetyl]-1,2-dihydroquinoline](/img/structure/B5516999.png)